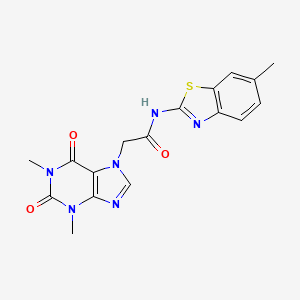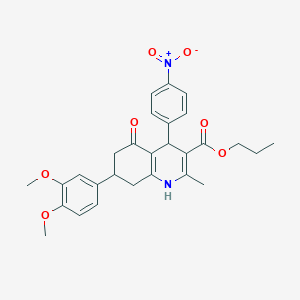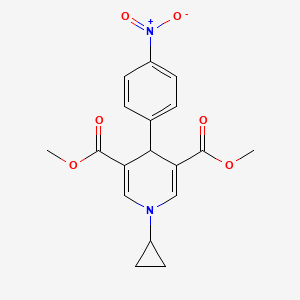![molecular formula C27H25NO6S3 B11639663 dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[(4-甲氧基苯基)乙酰基]-2,2-二甲基-3-硫代-2,3-二氢喹啉-4(1H)-亚基}-1,3-二硫杂环戊烷-4,5-二羧酸二甲酯是一种复杂的杂环类有机化合物。它以多个官能团的存在为特征,包括甲氧基苯基、乙酰基、二甲基、硫代和二硫杂环戊烷部分。
准备方法
2-{1-[(4-甲氧基苯基)乙酰基]-2,2-二甲基-3-硫代-2,3-二氢喹啉-4(1H)-亚基}-1,3-二硫杂环戊烷-4,5-二羧酸二甲酯的合成通常涉及多步过程。一种常见的合成路线包括以下步骤:
2-(4-甲氧基苯基)乙酰氯的形成: 这是通过使2-(4-甲氧基苯基)乙酸与亚硫酰氯反应实现的。
2,2-二甲基-3-硫代-2,3-二氢喹啉-4(1H)-酮的合成: 这涉及在碱的存在下对适当的前体进行环化。
缩合反应: 最后一步是在特定的反应条件下,例如使用合适的溶剂和催化剂,将合成的中间体与1,3-二硫杂环戊烷-4,5-二羧酸二甲酯缩合
化学反应分析
2-{1-[(4-甲氧基苯基)乙酰基]-2,2-二甲基-3-硫代-2,3-二氢喹啉-4(1H)-亚基}-1,3-二硫杂环戊烷-4,5-二羧酸二甲酯会经历各种化学反应,包括:
氧化: 这种化合物可以用过氧化氢或高锰酸钾等氧化剂氧化,导致相应的亚砜或砜的形成。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致羰基还原为醇。
科学研究应用
2-{1-[(4-甲氧基苯基)乙酰基]-2,2-二甲基-3-硫代-2,3-二氢喹啉-4(1H)-亚基}-1,3-二硫杂环戊烷-4,5-二羧酸二甲酯具有多种科学研究应用:
有机合成: 该化合物是合成其他杂环化合物的宝贵中间体,这些化合物在开发药物和农用化学品中很重要。
作用机制
2-{1-[(4-甲氧基苯基)乙酰基]-2,2-二甲基-3-硫代-2,3-二氢喹啉-4(1H)-亚基}-1,3-二硫杂环戊烷-4,5-二羧酸二甲酯的作用机制涉及其与特定分子靶标的相互作用。该化合物被认为通过抑制参与炎症途径的关键酶来发挥其作用。 分子对接研究表明,该化合物与这些酶的活性位点结合,从而阻断其活性并减少炎症 。
相似化合物的比较
2-{1-[(4-甲氧基苯基)乙酰基]-2,2-二甲基-3-硫代-2,3-二氢喹啉-4(1H)-亚基}-1,3-二硫杂环戊烷-4,5-二羧酸二甲酯可以与其他类似的化合物进行比较,例如:
2-(4-甲氧基苯基)乙酸衍生物: 这些化合物共享甲氧基苯乙酰基部分,并表现出类似的生物活性。
喹啉衍生物: 具有喹啉结构的化合物以其多种药理特性而闻名,包括抗炎和抗菌活性。
二硫杂环戊烷衍生物: 这些化合物正在研究其抗氧化性能和潜在的治疗应用.
属性
分子式 |
C27H25NO6S3 |
|---|---|
分子量 |
555.7 g/mol |
IUPAC 名称 |
dimethyl 2-[1-[2-(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H25NO6S3/c1-27(2)23(35)20(26-36-21(24(30)33-4)22(37-26)25(31)34-5)17-8-6-7-9-18(17)28(27)19(29)14-15-10-12-16(32-3)13-11-15/h6-13H,14H2,1-5H3 |
InChI 键 |
OWUYPDCYDXAJKM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)CC4=CC=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)

![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)



![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)


![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)
